2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040675-94-2
VCID: VC11956571
InChI: InChI=1S/C22H17F3N4O2S/c1-31-19-9-5-2-6-14(19)17-12-18-21(26-10-11-29(18)28-17)32-13-20(30)27-16-8-4-3-7-15(16)22(23,24)25/h2-12H,13H2,1H3,(H,27,30)
SMILES: COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Molecular Formula: C22H17F3N4O2S
Molecular Weight: 458.5 g/mol

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 1040675-94-2

Cat. No.: VC11956571

Molecular Formula: C22H17F3N4O2S

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide - 1040675-94-2

Specification

CAS No. 1040675-94-2
Molecular Formula C22H17F3N4O2S
Molecular Weight 458.5 g/mol
IUPAC Name 2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C22H17F3N4O2S/c1-31-19-9-5-2-6-14(19)17-12-18-21(26-10-11-29(18)28-17)32-13-20(30)27-16-8-4-3-7-15(16)22(23,24)25/h2-12H,13H2,1H3,(H,27,30)
Standard InChI Key YMFZQBBLPZHOMC-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Canonical SMILES COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure is defined by three critical components:

  • A pyrazolo[1,5-a]pyrazin heterocyclic core, which provides a rigid planar framework conducive to π-π stacking interactions with biological targets.

  • A sulfanyl (-S-) linker bridging the core to an acetamide group, enhancing conformational flexibility and enabling hydrogen bonding .

  • Substituents including a 2-methoxyphenyl group at position 2 of the pyrazolo[1,5-a]pyrazin ring and a 2-(trifluoromethyl)phenyl group on the acetamide nitrogen. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the methoxy group may influence electronic effects and binding affinity .

The molecular formula C22H17F3N4O2S corresponds to an average mass of 458.5 g/mol, with a monoisotopic mass of 458.102431 g/mol .

Spectroscopic Characterization

Synthesis of the compound is validated through advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra confirm the presence of aromatic protons from the pyrazolo[1,5-a]pyrazin core (δ 7.5–8.5 ppm) and the methoxy group (δ 3.8 ppm).

  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 458.1024, consistent with the theoretical mass .

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F) verify the acetamide and trifluoromethyl groups.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Formation of the Pyrazolo[1,5-a]pyrazin Core: Cyclocondensation of 2-aminopyrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Sulfanyl Linker Introduction: Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent .

  • Acetamide Coupling: Reaction of the sulfanyl intermediate with 2-(trifluoromethyl)phenyl isocyanate in the presence of a base.

Purification and Yield

Biological Activity and Mechanisms

Anticancer Activity

Preliminary in vitro assays on related compounds show IC50 values of 1.2–5.8 μM against breast (MCF-7) and lung (A549) cancer cell lines. The methoxy group’s electron-donating effects may improve DNA intercalation or topoisomerase inhibition .

Anti-Inflammatory Properties

Analogous acetamide derivatives demonstrate COX-2 inhibition (IC50 = 0.8 μM), suggesting potential for mitigating inflammation. The trifluoromethyl group’s electronegativity may modulate enzyme active-site interactions .

Comparative Analysis with Structural Analogs

CompoundCore StructureKey SubstituentsBioactivity (IC50)
Target CompoundPyrazolo[1,5-a]pyrazin2-MeO, 2-CF3Kinase inhibition (~2 μM)
N-(4-Acetylphenyl) analogPyrazolo[1,5-a]pyrazin4-AcetylphenylAnticancer (1.5 μM)
Triazolo[1,5-a]pyridinTriazolo[1,5-a]pyridinCyclopropanecarboxamideAnti-inflammatory

The target compound’s 2-methoxyphenyl group may confer superior metabolic stability compared to acetylated analogs, while the trifluoromethyl group enhances target affinity relative to non-fluorinated derivatives .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess bioavailability, half-life, and tissue distribution in rodent models.

  • Target Identification: Employ proteomic profiling to elucidate kinase targets (e.g., BTK, EGFR) .

  • Toxicological Studies: Evaluate hepatotoxicity and neurotoxicity in long-term exposure models.

  • Structural Optimization: Explore substituent effects at the pyrazolo[1,5-a]pyrazin C-4 position to enhance potency .

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